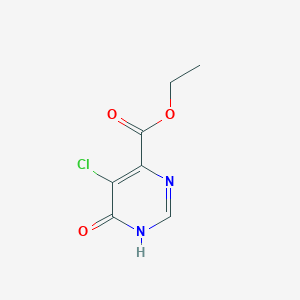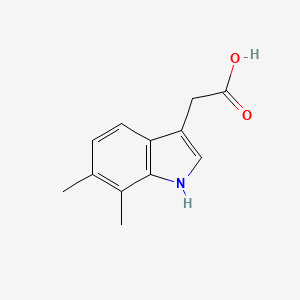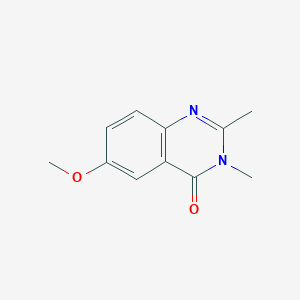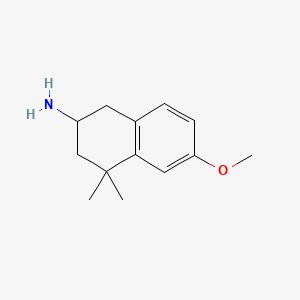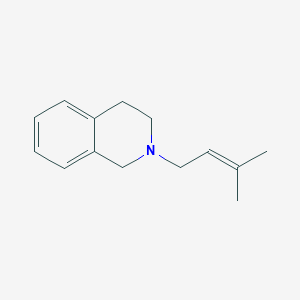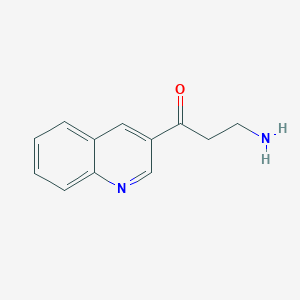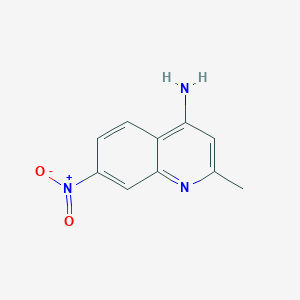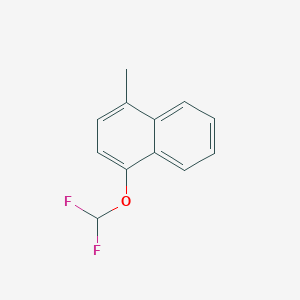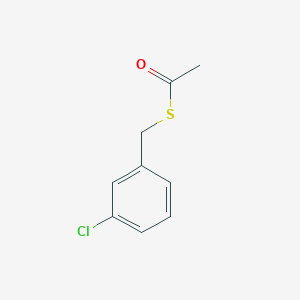
3-(Hydroxymethyl)-2,6-dimethyl-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)-2,6-dimethyl-4H-chromen-4-one is a compound belonging to the class of chromen-4-one derivatives. Chromen-4-one, also known as coumarin, is a naturally occurring compound found in many plants. The hydroxymethyl group at the 3-position and the dimethyl groups at the 2 and 6 positions make this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-2,6-dimethyl-4H-chromen-4-one typically involves the reaction of 2,6-dimethylphenol with formaldehyde under acidic conditions to form the hydroxymethyl group. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is then heated to promote the formation of the chromen-4-one ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-2,6-dimethyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The chromen-4-one ring can be reduced to form a dihydrochromen-4-one derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-2,6-dimethyl-4H-chromen-4-one.
Reduction: 3-(Hydroxymethyl)-2,6-dimethyl-4H-dihydrochromen-4-one.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(Hydroxymethyl)-2,6-dimethyl-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-2,6-dimethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxymethyl group can enhance the compound’s ability to interact with biological molecules, such as enzymes and receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound of 3-(Hydroxymethyl)-2,6-dimethyl-4H-chromen-4-one, known for its fragrance and use in perfumes.
4-Hydroxycoumarin: A derivative of coumarin with anticoagulant properties.
7-Hydroxycoumarin: Another coumarin derivative with potential therapeutic applications.
Uniqueness
3-(Hydroxymethyl)-2,6-dimethyl-4H-chromen-4-one is unique due to the presence of the hydroxymethyl group at the 3-position and the dimethyl groups at the 2 and 6 positions. These structural features can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
62407-08-3 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-(hydroxymethyl)-2,6-dimethylchromen-4-one |
InChI |
InChI=1S/C12H12O3/c1-7-3-4-11-9(5-7)12(14)10(6-13)8(2)15-11/h3-5,13H,6H2,1-2H3 |
InChI Key |
IRWZFAZLADACPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C(C2=O)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


